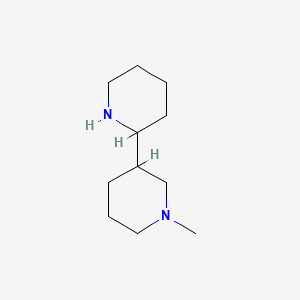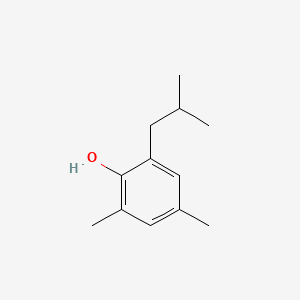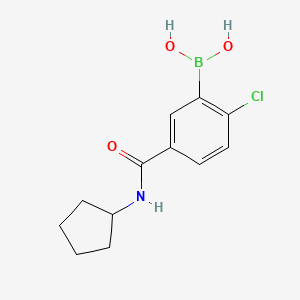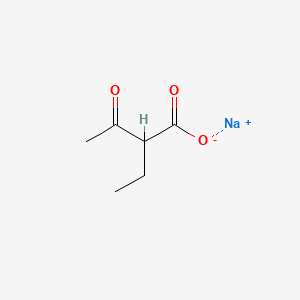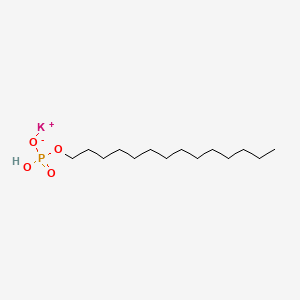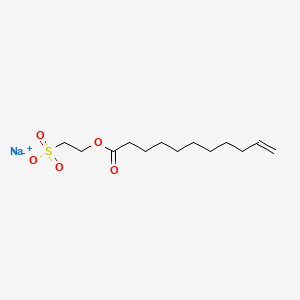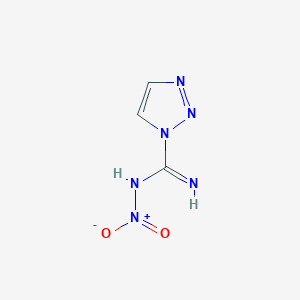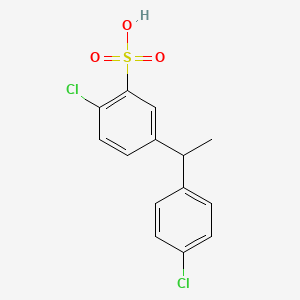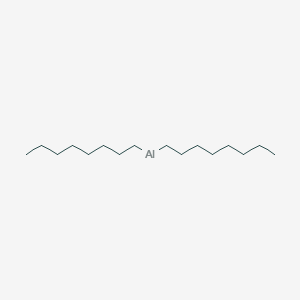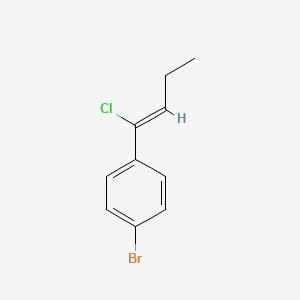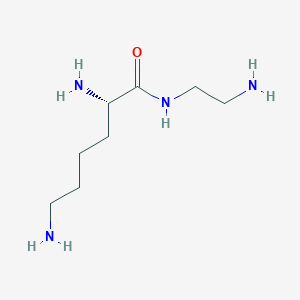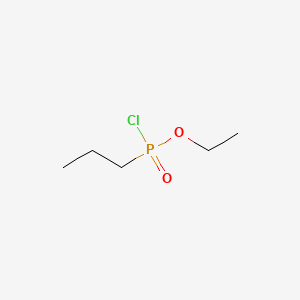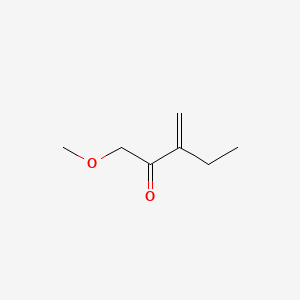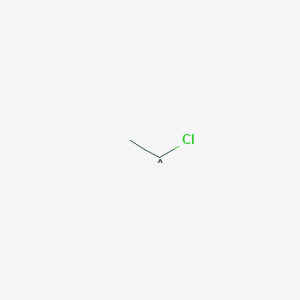
1-Chloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl, 1-chloro- (also known as 1-chloroethane) is an organic compound with the molecular formula C2H5Cl. It is a colorless, flammable gas with a faintly sweet odor. This compound is a member of the haloalkanes, which are alkanes containing one or more halogen atoms. Ethyl, 1-chloro- is used in various industrial applications, including as a refrigerant, a solvent, and an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl, 1-chloro- can be synthesized through several methods:
Direct Chlorination of Ethane: This method involves the reaction of ethane with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction proceeds via a free radical mechanism, producing ethyl, 1-chloro- as one of the products.
Hydrochlorination of Ethylene: Ethylene reacts with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride to produce ethyl, 1-chloro-.
Reaction of Ethanol with Thionyl Chloride: Ethanol reacts with thionyl chloride to produce ethyl, 1-chloro-, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods
In industrial settings, ethyl, 1-chloro- is primarily produced through the hydrochlorination of ethylene due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor with a catalyst to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl, 1-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Ethyl, 1-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Ethyl, 1-chloro- can undergo elimination reactions to form ethylene. This reaction typically occurs in the presence of a strong base such as potassium hydroxide.
Oxidation Reactions: Ethyl, 1-chloro- can be oxidized to form acetaldehyde or acetic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide in alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Nucleophilic Substitution: Ethanol, ethyl cyanide, or ethylamine.
Elimination: Ethylene.
Oxidation: Acetaldehyde or acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl, 1-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: It is used as a solvent in chemical reactions and extractions due to its ability to dissolve a wide range of organic compounds.
Refrigerant: It is used as a refrigerant in cooling systems and air conditioners.
Biological Studies: It is used in studies involving the effects of haloalkanes on biological systems, including their metabolism and toxicity.
Wirkmechanismus
The mechanism of action of ethyl, 1-chloro- involves its interaction with nucleophiles and bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. In elimination reactions, the chlorine atom and a hydrogen atom are removed, forming a double bond and producing ethylene. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl, 1-chloro- can be compared with other haloalkanes such as methyl chloride, propyl chloride, and butyl chloride. While all these compounds share similar chemical properties, ethyl, 1-chloro- is unique in its specific applications and reactivity. For example:
Methyl Chloride: Used primarily as a refrigerant and in the production of silicones.
Propyl Chloride: Used as a solvent and in the synthesis of pharmaceuticals.
Butyl Chloride: Used in the production of rubber and as a solvent.
Each of these compounds has distinct physical and chemical properties that make them suitable for specific applications, highlighting the versatility and importance of haloalkanes in various industries.
Eigenschaften
CAS-Nummer |
16520-13-1 |
|---|---|
Molekularformel |
C2H4Cl |
Molekulargewicht |
63.50 g/mol |
InChI |
InChI=1S/C2H4Cl/c1-2-3/h2H,1H3 |
InChI-Schlüssel |
JSICDMRDIHNAKT-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


